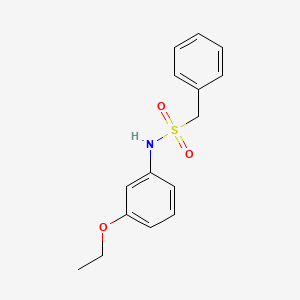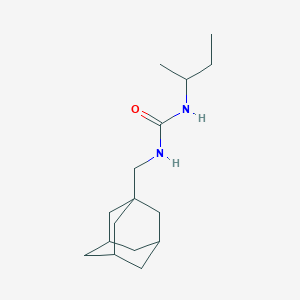
N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide, also known as EPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. EPM belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, EPM has been found to exhibit unique properties that make it a promising candidate for various applications in the field of medicine.
作用機序
The mechanism of action of N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide is not fully understood. However, it is believed that N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide exerts its therapeutic effects by inhibiting the activity of specific enzymes and proteins in the body. For instance, N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide has been found to inhibit the activity of carbonic anhydrase, which plays a crucial role in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide has been found to exhibit various biochemical and physiological effects. For instance, N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide has been found to induce apoptosis in cancer cells by activating specific signaling pathways. N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide has also been found to inhibit the activity of carbonic anhydrase, which can lead to a decrease in the pH of cancer cells, thereby inhibiting their growth.
実験室実験の利点と制限
One of the major advantages of N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide is its potential as an anticancer agent. N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide has been found to exhibit potent anticancer activity against various types of cancer cells. However, one of the limitations of N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide has been found to exhibit toxicity at high concentrations, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide. One of the most promising avenues is the development of new drugs based on N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide. Researchers are currently exploring various modifications to the structure of N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide to improve its solubility and reduce its toxicity. Additionally, researchers are investigating the potential of N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Overall, N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide represents a promising area of research that has the potential to lead to the development of new drugs for a variety of applications.
合成法
The synthesis of N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide involves the reaction of 3-ethoxyaniline with benzenesulfonyl chloride in the presence of a base. The resulting product is purified through recrystallization to obtain pure N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide. The synthesis of N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide has been extensively studied, and various modifications have been made to improve the yield and purity of the product.
科学的研究の応用
N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide has been found to exhibit various therapeutic properties, making it a promising candidate for the development of new drugs. One of the most significant applications of N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide is its potential as an anticancer agent. Studies have shown that N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth. N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide has also been found to inhibit the activity of carbonic anhydrase, an enzyme that is overexpressed in various types of cancer cells.
特性
IUPAC Name |
N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-2-19-15-10-6-9-14(11-15)16-20(17,18)12-13-7-4-3-5-8-13/h3-11,16H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXPMADBELYVEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4878484.png)
![7-chloro-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-phenylquinoline](/img/structure/B4878496.png)


![1-[(2-chloro-4-nitrophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4878516.png)
![methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride](/img/structure/B4878520.png)
![2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4878529.png)
![N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B4878538.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4878543.png)
![1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide](/img/structure/B4878550.png)
![4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4878555.png)
![5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B4878568.png)
![3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-(3-cyano-2-thienyl)acrylamide](/img/structure/B4878576.png)